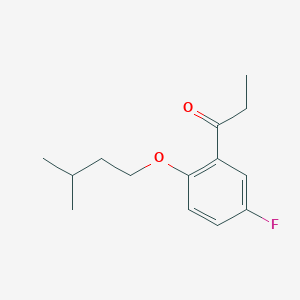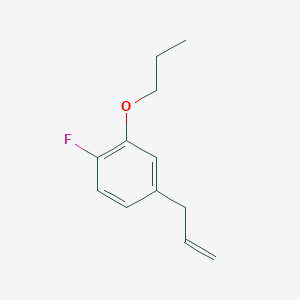
S-3-Chlorophenylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3-Chlorophenylthioacetate: is an organic compound that belongs to the class of thioacetates It is characterized by the presence of a thioester functional group, where a sulfur atom is bonded to an acetyl group and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Chlorophenylthioacetate typically involves the reaction of 3-chlorothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-chlorothiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents, such as water, has also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: S-3-Chlorophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenylthioacetates.
Scientific Research Applications
Chemistry: S-3-Chlorophenylthioacetate is used as an intermediate in the synthesis of various organosulfur compounds. It serves as a precursor for the preparation of thiols, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of thioesters on enzyme activity. It is also employed in the development of enzyme inhibitors that target specific metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile building block for drug development.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its derivatives have been shown to exhibit herbicidal activity, making it a valuable compound in agricultural chemistry .
Mechanism of Action
The mechanism of action of S-3-Chlorophenylthioacetate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
3-Chlorothiophenol: A precursor in the synthesis of S-3-Chlorophenylthioacetate.
Phenylthioacetate: Lacks the chlorine substituent on the phenyl ring.
4-Chlorophenylthioacetate: Similar structure but with the chlorine atom at the para position.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the meta position on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other thioacetates. The meta-chlorine substituent can also affect the compound’s electronic properties, potentially leading to different chemical behavior compared to its analogs .
Properties
IUPAC Name |
S-(3-chlorophenyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMSHRXNSCIBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



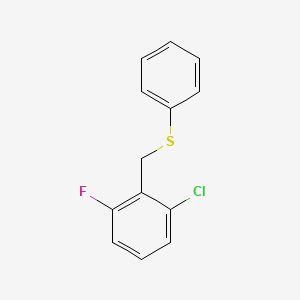

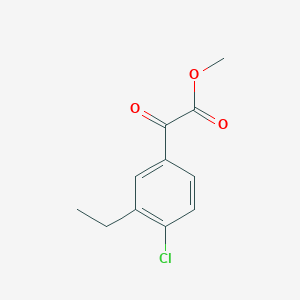
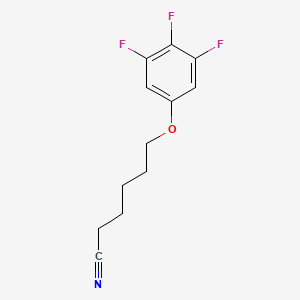

![1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7998165.png)


